4-Chloro-2-methyl-6-phenethylpyrimidine
Description
Historical Context and Development
4-Chloro-2-methyl-6-phenethylpyrimidine (CAS 92675-50-8) is a substituted pyrimidine derivative first synthesized in the late 20th century as part of efforts to explore heterocyclic compounds with tailored electronic and steric properties. Its development coincided with advancements in cross-coupling reactions, which enabled efficient functionalization of pyrimidine cores. Early synthetic routes focused on nucleophilic substitution reactions, where 2-methyl-6-phenethylpyrimidin-4-ol served as a precursor for chlorination using reagents like thionyl chloride or phosphorus oxychloride. The compound’s structural complexity—featuring a chloro group at position 4, a methyl group at position 2, and a phenethyl side chain at position 6—reflects broader trends in medicinal and materials chemistry to optimize molecular interactions through strategic substitution.
Significance in Pyrimidine Chemistry
Pyrimidines are pivotal in nucleic acid biochemistry, but synthetic derivatives like this compound expand their utility beyond biological systems. The chloro group enhances electrophilicity, enabling participation in Suzuki-Miyaura and Buchwald-Hartwig reactions, while the methyl group stabilizes the ring against oxidative degradation. The phenethyl substituent introduces steric bulk and lipophilicity, making the compound a versatile intermediate in drug discovery and coordination chemistry. For example, its ability to act as a kinase inhibitor precursor has been theorized based on structural parallels with pyrimidine-based therapeutics targeting SYK and PDE enzymes.
Overview of Current Research Applications
Recent studies emphasize the compound’s role in modular synthesis. For instance, its chloro group serves as a leaving group in palladium-catalyzed cross-coupling reactions to generate biaryl structures relevant to liquid crystal displays and photovoltaic materials. In medicinal chemistry, the phenethyl moiety is leveraged to enhance blood-brain barrier penetration in central nervous system (CNS) drug candidates, as seen in analogues targeting neurodegenerative pathways. Additionally, the methyl group at position 2 has been shown to reduce metabolic degradation in hepatic microsomal assays, suggesting potential for prodrug development.
Structural Relationship to Other Substituted Pyrimidines
This compound belongs to a broader family of substituted pyrimidines with distinct pharmacological and material properties:
- 4-Chloro-2-methyl-6-phenylpyrimidine (CID 796128) : Replacing the phenethyl group with phenyl simplifies the structure but reduces lipophilicity, limiting its utility in CNS applications.
- 4-Chloro-6-(chloromethyl)-2-methylpyrimidine (CID 33781222) : The chloromethyl group at position 6 offers a reactive site for further functionalization, though it increases toxicity risks compared to the phenethyl variant.
- 2-Chloro-4-methyl-6-phenylpyrimidine (CID 609272) : Positional isomerism alters electronic distribution, diminishing its efficacy in kinase inhibition assays.
These comparisons underscore how subtle structural changes—such as side-chain length or halogen placement—dictate reactivity, stability, and biological activity. For example, the phenethyl group’s ethylene spacer in this compound provides conformational flexibility absent in phenyl-substituted analogues, enabling better target engagement in protein-binding studies.
Properties
Molecular Formula |
C13H13ClN2 |
|---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
4-chloro-2-methyl-6-(2-phenylethyl)pyrimidine |
InChI |
InChI=1S/C13H13ClN2/c1-10-15-12(9-13(14)16-10)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 |
InChI Key |
SGPGYQCPJBUJHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Phenethyl vs.
- Chlorine Position : 2,4-Dichloro-6-phenylpyrimidine () has higher electrophilicity due to dual Cl substituents, increasing reactivity in nucleophilic substitution reactions.
- Aromatic vs. Heteroaromatic Substituents : Replacement of phenyl with pyridinyl () introduces hydrogen-bonding capability, altering solubility and target binding.
Physicochemical Properties
| Property | 4-Chloro-2-methyl-6-phenethylpyrimidine | 4-Chloro-6-methyl-2-phenylpyrimidine | 2,4-Dichloro-6-phenylpyrimidine |
|---|---|---|---|
| Molecular Weight | ~277.7 g/mol | ~234.7 g/mol | ~269.1 g/mol |
| Lipophilicity (LogP) | High (phenethyl group) | Moderate (phenyl group) | Moderate (dual Cl) |
| Solubility | Low in water, high in organic solvents | Similar | Similar |
Notes:
Preparation Methods
Chlorination of Hydroxypyrimidines
- Reagents: Phosphorus oxychloride (POCl₃) is widely used as a chlorinating agent.
- Conditions: The reaction is typically carried out at reflux temperatures (25–100°C) for 2–5 hours.
- Procedure:
- Mix 2-methyl-4-hydroxy pyrimidine with phosphorus oxychloride in the presence of an organic base (e.g., triethylamine or diisopropyl ethyl amine).
- After the reaction, excess phosphorus oxychloride is removed under reduced pressure.
- The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.
- The product is purified by recrystallization or chromatography.
Reaction Example:
$$
\text{C}5\text{H}6\text{N}2\text{O} + \text{POCl}3 \rightarrow \text{C}5\text{H}5\text{ClN}_2 + \text{HCl}
$$
Functionalization to Introduce Phenethyl Group
After chlorination, the phenethyl group can be introduced via nucleophilic substitution or coupling reactions:
- Reagents: Phenethylamine or related boronic acids.
- Catalysts: Palladium-based catalysts (e.g., palladium tetrakistriphenylphosphine).
- Conditions: Reactions are conducted in polar solvents like ethanol or dimethylformamide at temperatures ranging from 70–100°C.
Specific Methods for Synthesis
Method Using Phosphorus Oxychloride
This method focuses on the initial chlorination of hydroxypyrimidines:
- Step 1: Dissolve 2-methyl-4-hydroxy pyrimidine in phosphorus oxychloride.
- Step 2: Add an organic base dropwise while maintaining the temperature at ~10°C initially, then increase to reflux (~45°C).
- Step 3: After the reaction, quench with ice water and extract with ethyl acetate.
- Step 4: Purify the product via recrystallization.
Yield: ~91% purity for intermediate products like 4-chloro-2-methylpyrimidine.
Boronic Acid Coupling
To introduce the phenethyl group:
- Step 1: React a chloropyrimidine derivative with a boronic acid derivative (e.g., phenylethylboronic acid) in the presence of palladium catalysts.
- Step 2: Use a solvent mixture of ethanol and water at ~80°C for ~14 hours.
- Step 3: Isolate and purify the final product by recrystallization or chromatography.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Chlorination with POCl₃ | High yield (~91%), simple setup | Requires careful handling of POCl₃ |
| Boronic Acid Coupling | Selective functionalization | Longer reaction time (~14 hours) |
| Direct Substitution with Phenethylamine | Fewer steps | May require harsher conditions |
Practical Considerations
Reaction Optimization
Key parameters affecting yield and purity include:
- The molar ratio of reagents (e.g., hydroxypyrimidine: POCl₃ = 1:5–10).
- Reaction temperature and time (optimal at ~45°C for chlorination).
Environmental Impact
Using greener solvents and minimizing phosphorus oxychloride usage can reduce environmental hazards.
Purification Techniques
Recrystallization from ethanol-water mixtures ensures high purity (>98%).
Q & A
Basic: What are the recommended safety protocols for handling 4-Chloro-2-methyl-6-phenethylpyrimidine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use respiratory protection if aerosolization is possible .
- Ventilation: Conduct reactions in a fume hood or glovebox to prevent inhalation of toxic vapors, especially during solvent evaporation or high-temperature steps .
- Waste Management: Segregate chemical waste and dispose via certified hazardous waste services to prevent environmental contamination .
- Contamination Control: Use disposable pipette tips and dedicated equipment to avoid cross-contamination. Clean surfaces with ethanol after use .
Basic: What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer:
- Core Pyrimidine Formation: Start with a pyrimidine backbone (e.g., 4,6-dichloro-2-methylpyrimidine) and introduce the phenethyl group via nucleophilic aromatic substitution (NAS) using phenethylmagnesium bromide under inert conditions .
- Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) can attach aryl/alkyl groups to the pyrimidine core .
- Chlorination: Use POCl₃ or PCl₅ to introduce chlorine at the 4-position, followed by purification via column chromatography .
Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound during multi-step synthesis?
Methodological Answer:
- Temperature Control: Optimize reaction temperatures (e.g., 60–80°C for NAS) to balance reaction rate and side-product formation .
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂ or XPhos-Pd-G3) for coupling efficiency. Additives like BINAP can enhance selectivity .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility for NAS, while toluene/THF is suitable for coupling reactions .
- In-line Analytics: Use TLC or HPLC to monitor reaction progress and identify intermediates requiring purification .
Advanced: What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., phenethyl CH₂ peaks at δ 2.8–3.2 ppm) and chlorine/methyl group positions .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 247.08) and detects isotopic chlorine patterns .
- X-ray Crystallography: Resolves 3D structure and confirms regiochemistry in crystalline derivatives .
- HPLC-PDA: Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns .
Advanced: How do structural modifications at the 2-methyl or 6-phenethyl positions influence the biological activity of pyrimidine derivatives?
Methodological Answer:
- 2-Methyl Group: Enhances metabolic stability by sterically shielding the pyrimidine ring from cytochrome P450 oxidation. Compare analogs with ethyl or hydrogen substituents .
- 6-Phenethyl Group: Modulates lipophilicity (logP) and target binding. Replace with bulkier groups (e.g., biphenyl) to study π-π stacking interactions in enzyme active sites .
- SAR Workflow: Synthesize analogs via parallel synthesis, screen against biological targets (e.g., kinases), and correlate activity with computed descriptors (e.g., MolLogP) .
Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Recalculate reaction pathways (e.g., NAS transition states) with solvent effects (SMD model) and compare with experimental kinetics .
- Isotopic Labeling: Use ¹³C/²H-labeled reactants to trace mechanistic pathways (e.g., SNAr vs. radical mechanisms) .
- Control Experiments: Test competing hypotheses (e.g., acid/base catalysis) by varying pH or adding inhibitors .
Basic: What are the key considerations for designing scalable synthetic protocols for this compound while maintaining stoichiometric control?
Methodological Answer:
- Reagent Equivalents: Use 1.1–1.3 equivalents of phenethylating agents to minimize unreacted starting material .
- Batch vs. Flow Chemistry: For scale-up, evaluate continuous flow reactors to improve heat/mass transfer and reduce side reactions .
- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective bulk purification .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to evaluate the pharmacological potential of this compound?
Methodological Answer:
- Library Design: Synthesize derivatives with variations at the 2-, 4-, and 6-positions using combinatorial chemistry .
- High-Throughput Screening (HTS): Test analogs against target panels (e.g., cancer cell lines, bacterial strains) to identify lead compounds .
- Computational Modeling: Dock optimized structures into protein targets (e.g., EGFR or DHFR) using AutoDock Vina to predict binding affinities .
- ADME Profiling: Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
